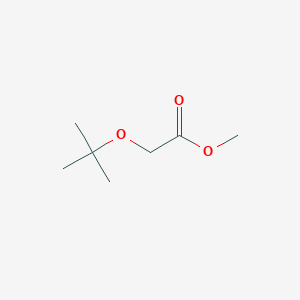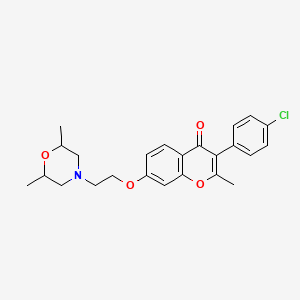![molecular formula C9H17NO B2517455 7-Oxaspiro[4.5]decan-10-amine CAS No. 1545389-85-2](/img/structure/B2517455.png)
7-Oxaspiro[4.5]decan-10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxaspiro[4.5]decan-10-amine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Spirocyclic Compounds
A key application of 7-Oxaspiro[4.5]decan-10-amine derivatives is in the synthesis of spirocyclic compounds. Amberlyst-15-catalyzed intramolecular S_N2′ oxaspirocyclizations have been utilized to prepare a variety of substituted spirocyclic systems. This methodology has been applied to the total synthesis of spirocyclic ethers such as theaspirane and theaspirone, highlighting its utility in creating complex molecular architectures from simpler precursors (Young, Jung, & Cheng, 2000).
Antiviral and Antitumor Activities
Derivatives of this compound have shown promising antiviral and antitumor activities. A series of 1-thia-4-azaspiro[4.5]decan-3-ones demonstrated inhibition against human coronavirus 229E replication, with one compound showing comparable activity to known coronavirus inhibitors (Apaydın et al., 2019). Additionally, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and showed moderate to potent activity against various cancer cell lines, indicating their potential as anticancer agents (Yang et al., 2019).
Antimycobacterial Potential
Research into the antimycobacterial properties of spirocyclic compounds has led to the discovery of potent antimycobacterial agents. A series of 4-thiazolidinone derivatives, featuring the 1-thia-4-azaspiro(4.5)decan-3-one scaffold, were synthesized and found to exhibit significant activity against mycobacteria at concentrations as low as 25 µg/mL (Srivastava et al., 2005).
Chemical Synthesis Methodologies
In addition to biological activities, this compound and its derivatives are instrumental in developing novel chemical synthesis methodologies. For instance, copper salt-catalyzed oxidative amination has been used to create a new series of triazole-spirodienone conjugates with potent anticancer activity, showcasing the versatility of spirocyclic compounds in synthetic chemistry (Gu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Oxaspiro[4.5]decan-10-amine is the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . The MOR is involved in mediating and modulating analgesia and adverse effects .
Mode of Action
this compound, also known as Oliceridine, is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation leads to cellular hyperpolarization and inhibition of tonic neural activity .
Biochemical Pathways
The activation of the G protein pathway over the β-arrestin pathway by this compound is significant. This selective activation is thought to produce therapeutic analgesic effects with reduced adverse effects compared to existing MOR agonists .
Result of Action
The result of the action of this compound is the provision of analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway . This makes it a promising candidate for the treatment of acute and chronic moderate to severe pain .
Biochemical Analysis
Biochemical Properties
7-Oxaspiro[4.5]decan-10-amine interacts with the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . It selectively activates G protein and β-arrestin signaling pathways .
Cellular Effects
In cellular processes, this compound influences cell function by activating G protein and β-arrestin signaling pathways . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively activating G protein and β-arrestin signaling pathways . This includes binding interactions with the mu-opioid receptor (MOR), enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-oxaspiro[4.5]decan-10-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-3-6-11-7-9(8)4-1-2-5-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNISPQVLTTZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545389-85-2 |
Source


|
| Record name | 7-oxaspiro[4.5]decan-10-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
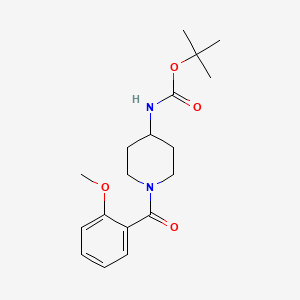

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)


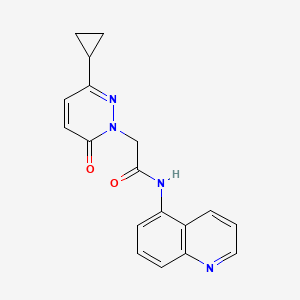
![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)
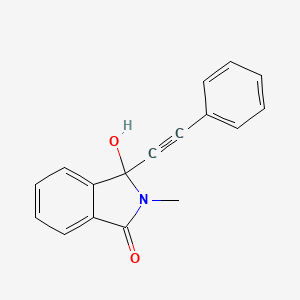
![3-(4-tert-butylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)
![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)
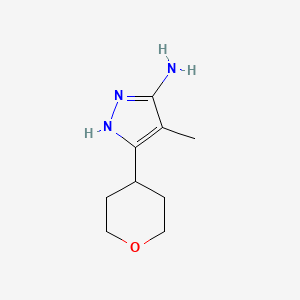
![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)
